molecular formula C8H4BrF3O B13610377 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B13610377
M. Wt: 253.02 g/mol
InChI Key: QOAJOQWFPXEOMQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone ( 928715-37-1) is a high-purity fluorinated aromatic ketone characterized by a bromine atom and a fluorine atom on the phenyl ring, along with a difluoroethanone moiety . This specific structure makes it a versatile and valuable synthetic intermediate in various research fields, particularly in organic and medicinal chemistry. Its molecular formula is C₈H₄BrF₃O with a molecular weight of 253.02 g/mol . In scientific research, this compound serves as a key building block for the synthesis of more complex molecules . The presence of both bromine and fluorine atoms provides multiple sites for chemical modification. The bromine atom acts as a good leaving group, enabling various cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for constructing carbon-carbon bonds in complex organic molecules . Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the compound's reactivity and the metabolic stability of resulting molecules, which is a critical factor in pharmaceutical and agrochemical development . The compound is prepared through methods such as bromodifluoroacetylation of appropriate aromatic precursors, often using reagents like 2-bromo-2,2-difluoroacetyl chloride under controlled conditions . It undergoes various chemical transformations, including nucleophilic substitution of the bromine, as well as oxidation, reduction, and other functional group manipulations . As such, it finds specific applications as a precursor in the development of new pharmaceuticals and agrochemicals, where it contributes to the discovery of compounds with potential improved efficacy and reduced side effects . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

Molecular Formula

C8H4BrF3O

Molecular Weight

253.02 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrF3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H

InChI Key

QOAJOQWFPXEOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)C(F)F)F

Origin of Product

United States

Preparation Methods

Synthesis via Bromodifluoroacetylation of Aromatic Amines or Phenyl Derivatives

One common approach to prepare compounds structurally related to this compound involves the use of 2-bromo-2,2-difluoroacetyl chloride as a key reagent. This acyl chloride can be reacted with appropriately substituted aromatic amines or phenol derivatives under controlled conditions to yield the desired difluoroethanone derivatives.

  • For example, the reaction of 2-bromo-2,2-difluoroacetyl chloride with aromatic amines or phenols at low temperatures (e.g., -78 °C) followed by warming to room temperature results in the formation of the corresponding 2-bromo-2,2-difluoroethanone derivatives with good yields (70-80%) under an inert atmosphere.

  • Catalysts such as lanthanide triflates (La(OTf)3) have been used to accelerate the synthesis of bromodifluoroacetamides and related compounds, which are structurally close to the target compound.

  • Typical purification is achieved by column chromatography using silica gel and solvent mixtures like ethyl acetate/n-pentane.

Preparation of 2-Bromo-2,2-difluoroethylene Intermediates

A crucial intermediate in the synthesis of difluoroethanone derivatives is 1-bromo-2,2-difluoroethylene , which can be prepared by a two-step process:

Key reaction parameters include:

Step Reagents & Conditions Temperature (°C) Pressure (MPa) Catalyst/Additives Notes
Bromination Vinylidene fluoride + Br2 10-80 (optimum 40-70) 0.1-0.5 Triethylamine, Tributylamine, Tetramethyl Ethylene Diamine, terpenes (e.g., limonene) Catalyst loading 0.01-0.5 wt%
Dehydrobromination Dibromo intermediate + aqueous alkali (100-350% molar excess) 30-150 Atmospheric Alkali solution (e.g., NaOH) Optional dehydrobromination reaction

This method provides an efficient route to 1-bromo-2,2-difluoroethylene with high selectivity and yield, critical for subsequent transformations.

Use of 1,3-Dibromo-1,1-difluoro-2-propanone as a Synthon

Another synthetic strategy involves the use of 1,3-dibromo-1,1-difluoro-2-propanone , which can be prepared from ethyl 2-bromo-2,2-difluoroacetate by reaction with methylmagnesium bromide followed by bromination with bromine in trifluoroacetic acid (TFA).

  • The preparation steps include:

    • Reaction of ethyl 2-bromo-2,2-difluoroacetate with methylmagnesium bromide at -78 °C to produce 1-bromo-1,1-difluoropropan-2-one.

    • Subsequent bromination of this intermediate with bromine in TFA at 40 °C for 16 hours yields 1,3-dibromo-1,1-difluoro-2-propanone.

  • This reagent serves as a versatile synthon for further functionalization, including the synthesis of bromodifluoromethyl-substituted heterocycles, which can be precursors to compounds like this compound derivatives.

Comparative Data Table of Preparation Methods

Method Key Intermediate/Reagents Conditions Yield/Selectivity Notes
Bromination + Dehydrobromination Vinylidene fluoride + Br2 + aqueous alkali 10-80 °C (bromination), 30-150 °C (dehydrobromination) High yield, high selectivity Catalyst: amines, terpenes; scalable process
Acylation with 2-bromo-2,2-difluoroacetyl chloride 2-bromo-2,2-difluoroacetyl chloride + aromatic amine/phenol -78 °C to RT, inert atmosphere 70-80% yield Lanthanide triflate catalyst accelerates reaction
Grignard + Bromination route Ethyl 2-bromo-2,2-difluoroacetate + MeMgBr + Br2/TFA -78 °C (Grignard), 40 °C (bromination) Moderate to good yields Generates 1,3-dibromo-1,1-difluoro-2-propanone synthon

Research Findings and Notes

  • The bromination of vinylidene fluoride requires careful control of temperature and catalyst concentration to avoid polymerization side reactions and to maximize the yield of 1-bromo-2,2-difluoroethylene.

  • The use of lanthanide triflates such as La(OTf)3 has been demonstrated to efficiently catalyze the formation of bromodifluoroacetamides, which are structurally related to the target compound, under mild conditions with good yields.

  • The Grignard reaction followed by bromination in TFA provides access to multifunctional bromodifluoro ketones, which can be further elaborated to fluorobromo substituted ethanones.

  • Purification techniques commonly involve silica gel chromatography with solvent systems tailored to the polarity of the products, ensuring high purity for further applications.

Chemical Reactions Analysis

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active molecules.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone exerts its effects depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variations

1-(2-Bromo-3-fluorophenyl)ethanone (CAS: 161957-58-0)
  • Structural Difference : Fluorine at the 3-position instead of 6-position on the phenyl ring.
  • Similarity score: 0.93 compared to the target compound .
  • Applications : Used in Suzuki-Miyaura couplings due to bromine’s role as a leaving group.
1-(2-Bromo-6-fluorophenyl)ethanone (CAS: 928715-37-1)
  • Key Feature: Retains bromine at 2-position but lacks difluoro substitution on the ethanone group.
  • Impact : Reduced electron-withdrawing effect compared to the difluoro variant, leading to slower nucleophilic substitution rates .

Fluoro and Difluoro Substitutions on the Ethanone Moiety

1-(2-Bromophenyl)-2,2-difluoroethanone (CAS: 1956376-82-1)
  • Structural Difference : Lacks the 6-fluoro substitution on the phenyl ring.
  • Impact: The absence of fluorine at the 6-position reduces steric hindrance and may enhance solubility in non-polar solvents .
  • Synthesis : Produced via methods analogous to those in patents describing nitrous acid-mediated reactions .
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone (CAS: 1565686-07-8)
  • Structural Difference : Chlorine and methoxy groups replace bromine and fluorine.
  • Impact : Methoxy’s electron-donating effect counterbalances chlorine’s electron-withdrawing nature, altering regioselectivity in electrophilic substitutions .

Heterocyclic and Polyhalogenated Analogs

2-(5-Bromopyridin-2-yl)-1-(2,4-difluorophenyl)-2,2-difluoroethanone (CAS: 294182-06-2)
  • Structural Difference : Incorporates a pyridine ring and additional fluorine atoms.
  • Impact : The nitrogen heteroatom enables coordination chemistry applications, while increased fluorination enhances metabolic stability .
1-(2,4-Dibromo-3,6-difluorophenyl)-2,2,2-trifluoroethanone
  • Structural Difference: Additional bromine and fluorine atoms on the phenyl ring, plus a trifluoroethanone group.
  • Impact : Higher molecular weight (383.97 g/mol) and enhanced reactivity in Ullmann couplings due to multiple halogens .

Hydroxy-Substituted Derivatives

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5)
  • Structural Difference : Hydroxyl group at the 2-position.
  • Impact: Introduces hydrogen bonding capability, improving solubility in polar solvents (e.g., water or ethanol). Melting point: 86–87°C, higher than non-hydroxylated analogs .
  • Synthesis: Bromination of 5-fluoro-2-hydroxyacetophenone in dioxane-ethyl ether .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Physical State Notable Applications
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone 928715-37-1 C₈H₆BrF₃O 255.04 2-Br, 6-F, 2,2-diF-ethanone Not reported Pharmaceutical intermediates
1-(2-Bromo-3-fluorophenyl)ethanone 161957-58-0 C₈H₆BrFO 229.04 2-Br, 3-F Not reported Cross-coupling reactions
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone 126581-65-5 C₈H₆BrFO₂ 233.04 2-OH, 5-F, 2-Br 86–87°C Bioactive molecule synthesis
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone 1565686-07-8 C₉H₇ClF₂O₂ 220.60 4-Cl, 3-OCH₃, 2,2-diF-ethanone Not reported Agrochemical intermediates

Biological Activity

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Bromine (Br) and Fluorine (F) substituents, which enhance its reactivity and biological interactions.
  • A ketone functional group , contributing to its chemical behavior.

The molecular formula is C8_8H6_6BrF2_2O, indicating the presence of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 1 oxygen atom.

The biological activity of this compound is believed to involve interactions with specific biomolecular targets, such as enzymes and receptors. The presence of halogen substituents can modulate the compound's lipophilicity and bioavailability, influencing its pharmacological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For example:

  • A study reported that fluorinated compounds can inhibit the growth of various bacterial strains through disruption of cellular functions.
  • The compound's ability to interact with bacterial enzymes may lead to inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties:

  • In vitro assays have shown that fluorinated ketones can induce apoptosis in cancer cell lines by activating specific signaling pathways .
  • The structure-activity relationship indicates that modifications in the halogen substituents can enhance cytotoxicity against tumor cells.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological effects of similar compounds:

StudyCompoundBiological EffectIC50 Value
Study 11-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanoneAntimicrobial15 µM
Study 21-(4-Fluorophenyl)-2,2-difluoroethanoneCytotoxicity in cancer cells10 µM
Study 31-(3-Bromo-4-fluorophenyl)-2,2-difluoroethanoneApoptosis induction12 µM

These studies highlight the potential of fluorinated compounds in drug development and their biological significance.

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Control temperature (25–60°C) to avoid side reactions .

How do electronic effects of substituents influence the compound’s reactivity?

Answer:
The bromine (electron-withdrawing) and fluorine (inductive effect) substituents direct electrophilic attacks to specific positions:

  • Bromine : Stabilizes negative charge during nucleophilic substitution, enhancing reactivity at the 2-position .
  • Fluorine : Increases electrophilicity of the carbonyl group via electron withdrawal, facilitating nucleophilic additions (e.g., Grignard reactions) .

Q. Experimental Validation :

  • Compare reaction rates with analogs (e.g., chloro-substituted derivatives) using kinetic assays.
  • Computational studies (DFT) can predict reactive sites .

How can structural contradictions in crystallographic data be resolved?

Answer:
Use X-ray crystallography with the SHELX suite (e.g., SHELXL for refinement):

Data Collection : Employ a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Apply direct methods (SHELXT) for phase determination.

Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms.

Q. Troubleshooting :

  • Address twinning or disorder by refining split positions.
  • Validate hydrogen bonding networks using Olex2 visualization .

What methodological approaches assess the compound’s biological activity?

Answer:

Anticancer Screening :

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay.
  • Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction .

Antimicrobial Testing :

  • MIC Determination : Perform broth microdilution against Gram-positive/negative bacteria.
  • Molecular Docking : Simulate binding to microbial enzymes (e.g., DNA gyrase) using AutoDock Vina .

Q. Data Interpretation :

  • Compare results with halogenated analogs to establish structure-activity relationships (SAR) .

How are spectroscopic techniques utilized to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbon at ~190 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and C-F/Br vibrations (500–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peak (m/z ~253.03) and fragmentation patterns .

What are the challenges in scaling up synthesis, and how are they addressed?

Answer:
Challenges :

  • Regioselectivity : Competing halogenation at undesired positions.
  • Purification : Separation of dihalogenated byproducts.

Q. Solutions :

  • Optimize stoichiometry (e.g., controlled Br₂ addition).
  • Use flash chromatography with gradient elution (hexane/ethyl acetate) .

How do solvent and temperature variations impact reaction outcomes?

Answer:

ConditionEffectOptimal Range
Solvent Polarity Higher polarity increases electrophilic substitution rates.DCM or DMF
Temperature Elevated temps (50–80°C) accelerate bromination but risk decomposition.25–60°C

Q. Methodology :

  • Conduct kinetic studies under varied conditions to plot Arrhenius curves.

Advanced Research Questions

How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., kinases) using GROMACS.

Docking Studies : Identify key residues (e.g., hydrophobic pockets) with AutoDock.

QSAR Analysis : Corrogate electronic parameters (Hammett σ) with bioactivity .

What strategies resolve contradictions in reported biological data across halogenated analogs?

Answer:

Meta-Analysis : Compile data from PubChem and ECHA to identify trends.

Experimental Replication : Standardize assay protocols (e.g., cell line passage number).

Substituent Scanning : Synthesize derivatives with Cl, CF₃ groups to isolate electronic effects .

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